6-(3-Formylphenoxy)hexanenitrile

Description

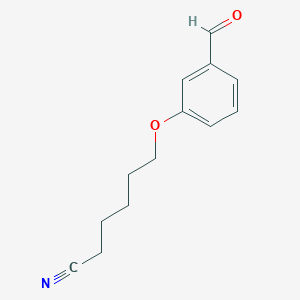

6-(3-Formylphenoxy)hexanenitrile is a nitrile-containing organic compound featuring a hexanenitrile backbone substituted with a 3-formylphenoxy group. The compound’s structure combines a polar nitrile group with an aromatic aldehyde, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

6-(3-formylphenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-8-3-1-2-4-9-16-13-7-5-6-12(10-13)11-15/h5-7,10-11H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSUXCUKHRLZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Formylphenoxy)hexanenitrile typically involves the reaction of 3-formylphenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Formylphenoxy)hexanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with a catalyst

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 6-(3-Carboxyphenoxy)hexanenitrile

Reduction: 6-(3-Formylphenoxy)hexylamine

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

6-(3-Formylphenoxy)hexanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Medicine: Research into its potential as a building block for drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(3-Formylphenoxy)hexanenitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The formyl and nitrile groups provide reactive sites for further functionalization, enabling the creation of diverse compounds .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the molecular features and physical properties of 6-(3-Formylphenoxy)hexanenitrile with similar hexanenitrile derivatives:

Key Observations :

- Electron-Withdrawing Groups : Compounds like 5,5,6,6,6-Pentafluorohexanenitrile exhibit enhanced stability and reactivity due to fluorine’s electronegativity .

- Aromatic Substitution : Para-substituted derivatives (e.g., 4-formyl or 4-chloro) are more common in agrochemicals, while meta-substituted variants (e.g., 3-formyl) may offer steric advantages in drug design .

- Pharmacological Potency : AM4346 demonstrates high CB2 receptor selectivity (131-fold over CB1), highlighting the role of bulky substituents (e.g., cyclopentyl) in target specificity .

Biological Activity

6-(3-Formylphenoxy)hexanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexane chain linked to a phenoxy group with a formyl substituent. Its molecular formula is C_{13}H_{13}N O, with a molecular weight of approximately 213.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{13}N O |

| Molecular Weight | 213.25 g/mol |

| CAS Number | [not specified] |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can exhibit:

- Antioxidant Properties: Compounds like this compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxic Effects: Similar derivatives have shown cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

-

Antioxidant Activity:

In vitro studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, a study on related phenolic compounds showed that they effectively reduced oxidative stress markers in human cell lines, suggesting similar potential for this compound. -

Antimicrobial Effects:

A comparative analysis of various nitrile derivatives indicated that this compound displayed moderate antimicrobial activity against Gram-positive bacteria. This was assessed through disk diffusion methods, where zones of inhibition were measured. -

Cytotoxicity Against Cancer Cells:

Research has indicated that compounds bearing the formyl group can induce apoptosis in cancer cells. In particular, studies involving similar phenolic compounds have reported IC50 values in the micromolar range, suggesting that this compound may also possess cytotoxic properties worth exploring further.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | Moderate | TBD |

| 4-Hydroxycinnamaldehyde | High | High | 15 µM |

| Benzaldehyde | Low | Low | >100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.